2-(Diethylamino)quinoline-4-carboxylic acid
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Overview
Description
2-(Diethylamino)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a diethylamino group at the 2-position and a carboxylic acid group at the 4-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst for the synthesis of quinoline derivatives . Additionally, the Doebner reaction, which involves the condensation of aniline with β-ketoesters, is also employed for the synthesis of quinoline-4-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
2-(Diethylamino)quinoline-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Diethylamino)quinoline-4-carboxylic acid include:
Quinoline-4-carboxylic acid: Lacks the diethylamino group but shares the quinoline core and carboxylic acid functionality.
2-Phenylquinoline-4-carboxylic acid: Features a phenyl group at the 2-position instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group at the 2-position of the quinoline ring in this compound imparts unique chemical and biological properties to the compound. This functional group enhances its solubility and reactivity, making it a valuable molecule for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(diethylamino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)13-9-11(14(17)18)10-7-5-6-8-12(10)15-13/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
UGMUEZUQLFXETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=C1)C(=O)O |
Origin of Product |
United States |
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